molecular formula C17H17ClN2O4 B5215891 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide

4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide

Cat. No.: B5215891
M. Wt: 348.8 g/mol
InChI Key: YKSXZIOSNBYADJ-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with a 4-chlorophenoxy group and a 2-methyl-4-nitrophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide typically involves the following steps:

    Formation of 4-chlorophenoxybutanoic acid: This can be achieved by reacting 4-chlorophenol with butanoic acid under acidic conditions.

    Amidation Reaction: The 4-chlorophenoxybutanoic acid is then reacted with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

    Reduction: 4-(4-chlorophenoxy)-N-(2-methyl-4-aminophenyl)butanamide.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: 4-chlorophenoxybutanoic acid and 2-methyl-4-nitroaniline.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of polymers with unique properties.

    Biological Studies: As a probe to study the interactions of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function. The nitro group could be involved in redox reactions, while the amide bond may facilitate binding to proteins or other targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenoxy)-N-(2-methylphenyl)butanamide: Lacks the nitro group, which may affect its reactivity and applications.

    4-(4-bromophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide: Substitution of chlorine with bromine may alter its chemical properties and biological activity.

Uniqueness

The presence of both the 4-chlorophenoxy and 2-methyl-4-nitrophenyl groups in 4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide makes it unique, potentially offering a combination of properties not found in similar compounds.

Properties

IUPAC Name

4-(4-chlorophenoxy)-N-(2-methyl-4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-12-11-14(20(22)23)6-9-16(12)19-17(21)3-2-10-24-15-7-4-13(18)5-8-15/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSXZIOSNBYADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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